molecular formula C11H12N2 B13445518 1,2,3,4-Tetrahydro-beta-carboline-13C,d2

1,2,3,4-Tetrahydro-beta-carboline-13C,d2

Cat. No.: B13445518
M. Wt: 175.23 g/mol
InChI Key: CFTOTSJVQRFXOF-PCXFDFCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-beta-carboline-13C,d2 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of beta-carboline, a class of compounds known for their diverse biological activities. The molecular formula of this compound is C10(13C)H10D2N2, and it has a molecular weight of 175.23 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-beta-carboline-13C,d2 can be synthesized via the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours.

Industrial Production Methods

Industrial production of this compound involves the same Pictet-Spengler reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-beta-carboline-13C,d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted beta-carbolines and dihydro-beta-carbolines, which have distinct biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-beta-carboline-13C,d2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This feature makes it particularly valuable in studies involving metabolic pathways and environmental monitoring.

Biological Activity

1,2,3,4-Tetrahydro-beta-carboline-13C,d2 (THBC-13C,d2) is a deuterated derivative of 1,2,3,4-tetrahydro-beta-carboline (THBC), a compound belonging to the beta-carboline family. This class of compounds has garnered attention due to its diverse biological activities, including neuroprotective, antimalarial, and anticancer properties. The incorporation of deuterium in THBC-13C,d2 enhances its stability and may influence its biological activity.

THBC-13C,d2 is characterized by its bicyclic structure which includes a tetrahydrocarboline skeleton. The presence of the deuterium isotope can alter the compound's metabolic pathways and pharmacokinetics compared to its non-deuterated counterpart.

Neuroprotective Effects

Research indicates that THBC derivatives exhibit neuroprotective effects, potentially through mechanisms involving antioxidant activity and modulation of neurotransmitter systems. For instance, studies have shown that THBC can enhance the survival of dopaminergic neurons in models of neurodegeneration .

Antiprotozoal Activity

THBC-13C,d2 has been evaluated for its activity against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that THBC derivatives possess significant trypanocidal effects, with IC50 values indicating potent activity against various life stages of the parasite . The compound exhibited low cytotoxicity towards mammalian cells, highlighting its therapeutic potential.

Anticancer Properties

The anticancer activity of THBC derivatives has been extensively studied. Recent findings suggest that THBC can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For example, one study reported that THBC derivatives enhanced the efficacy of chemotherapeutic agents in triple-negative breast cancer models by reducing tumor growth and improving drug sensitivity .

Case Study 1: Antimicrobial Activity

A study investigated the antifungal properties of THBC derivatives against phytopathogenic fungi. Results showed moderate antifungal activity against species such as Bipolaris oryzae and Curvularia lunata, with varying zones of inhibition depending on the specific substituents on the tetrahydro-beta-carboline structure .

Case Study 2: Antimalarial Activity

In another investigation focusing on antimalarial properties, certain THBC derivatives were found to exhibit significant inhibitory effects against Plasmodium falciparum, suggesting their potential as lead compounds for malaria treatment .

Data Tables

Activity Target IC50/EC50 Values Notes
NeuroprotectiveDopaminergic neuronsNot specifiedEnhances neuron survival
AntiprotozoalT. cruziIC50: 14.9 µMLow cytotoxicity towards mammalian cells
AnticancerTriple-negative breast cancerIC50: 6.24 µM (D3)Synergistic effects with chemotherapeutics
AntifungalBipolaris oryzaeZone of inhibition: 0.10–0.60 cmModerate activity against phytopathogens

Properties

Molecular Formula

C11H12N2

Molecular Weight

175.23 g/mol

IUPAC Name

1,1-dideuterio-2,3,4,9-tetrahydro(213C)pyridino[3,4-b]indole

InChI

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2/i7+1D2

InChI Key

CFTOTSJVQRFXOF-PCXFDFCJSA-N

Isomeric SMILES

[2H][13C]1(C2=C(CCN1)C3=CC=CC=C3N2)[2H]

Canonical SMILES

C1CNCC2=C1C3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.